3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid
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Overview
Description
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro groups, a sulfonamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces nitro groups at the 3 and 5 positions of the benzoic acid ring. The resulting 3,5-dinitrobenzoic acid is then reacted with 4-sulfamoylaniline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diamino-2-(4-sulfamoylanilino)benzoic acid.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid involves its interaction with specific molecular targets. The nitro groups and sulfonamide group play a crucial role in its biological activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the sulfonamide group.
4-Sulfamoylaniline: Contains the sulfonamide group but lacks the nitro groups and benzoic acid moiety.
Uniqueness
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid is unique due to the combination of nitro groups, a sulfonamide group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,5-dinitro-2-(4-sulfamoylanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-7(2-4-9)15-12-10(13(18)19)5-8(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXEJBBMYDTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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